1-(3-Nitro-1H-pyrazol-1-YL)acetone

Description

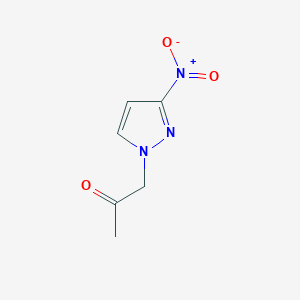

Structure

3D Structure

Properties

IUPAC Name |

1-(3-nitropyrazol-1-yl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O3/c1-5(10)4-8-3-2-6(7-8)9(11)12/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIBGYLUDUASCIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1C=CC(=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351085 | |

| Record name | 1-(3-nitropyrazol-1-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131394-08-6 | |

| Record name | 1-(3-nitropyrazol-1-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies for 1 3 Nitro 1h Pyrazol 1 Yl Acetone

Regioselective Functionalization Approaches to the 3-Nitropyrazole Core

A crucial step in synthesizing the target compound is the formation of the 3-nitropyrazole core. This requires precise control over the position of the nitro group on the pyrazole (B372694) ring.

The introduction of a nitro group at the C3-position of a pyrazole ring is most commonly achieved through a two-step nitration-rearrangement process. nih.gov Direct nitration of pyrazole itself typically yields 1-nitropyrazole (B188897) (N-nitropyrazole). nih.gov This intermediate is then subjected to a rearrangement, often thermally or in the presence of an acid, to yield a mixture of 3-nitropyrazole (3-NP) and 4-nitropyrazole (4-NP). nih.gov

The choice of nitrating agent and reaction conditions is critical for the initial N-nitration step. Common nitrating agents include a mixture of nitric acid and sulfuric acid (HNO₃/H₂SO₄) or nitric acid in acetic anhydride (B1165640) (HNO₃/Ac₂O). nih.govscirp.org The subsequent rearrangement of N-nitropyrazole to 3-NP can be performed in organic solvents like anisole (B1667542) or n-octanol. nih.gov

It has been noted that the conditions of nitration can influence the direction of the reaction. wikipedia.org For instance, nitration of pyrazole-3(5)-carboxylic acid can lead to 1-nitropyrazole-3-carboxylic acid. wikipedia.org In some cases, direct C-nitration is possible. For example, pyrazole can be nitrated to 4-NP using fuming nitric acid with fuming sulfuric acid. nih.gov

Table 1: Reagents and Conditions for Pyrazole Nitration

| Starting Material | Reagent(s) | Product(s) | Reference(s) |

|---|

The final step in one synthetic pathway to 1-(3-nitro-1H-pyrazol-1-yl)acetone is the introduction of the acetonyl group (-CH₂C(O)CH₃) onto the N1 position of the 3-nitropyrazole ring. This is a type of N-alkylation reaction. The most common method for N-alkylation of pyrazoles involves deprotonating the pyrazole nitrogen with a base, followed by nucleophilic substitution with an alkyl halide. researchgate.netiaea.org

For the target molecule, this would involve the reaction of 3-nitropyrazole with an acetonyl halide, such as chloroacetone (B47974) or bromoacetone, in the presence of a suitable base (e.g., K₂CO₃, NaH). semanticscholar.orgresearchgate.net

A significant challenge in this step is regioselectivity. Unsymmetrical pyrazoles, like 3-nitropyrazole, have two nonequivalent nitrogen atoms (N1 and N2). Alkylation can potentially occur at either nitrogen, leading to a mixture of two regioisomers. researchgate.netresearchgate.net The ratio of these isomers is often influenced by steric factors, with the alkyl group preferentially attaching to the less sterically hindered nitrogen. researchgate.net

Alternative N-alkylation methods have also been developed, such as using trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst, which avoids the need for strong bases. researchgate.netiaea.org

Carbon-Carbon Bond Formation Reactions Leading to the this compound Moiety

These reactions focus on creating the core pyrazole structure from acyclic components.

The Michael addition, or 1,4-conjugate addition, is a versatile reaction in organic synthesis and plays a role in forming pyrazole derivatives. One key application is the reaction of hydrazines with α,β-unsaturated carbonyl compounds. This Michael addition is often the initial step, followed by an intramolecular cyclization and dehydration/oxidation to form the aromatic pyrazole ring. iaea.orgresearchgate.net

Furthermore, the C4 position of pyrazolin-5-ones is nucleophilic and can undergo Michael addition to various acceptors, such as α,β-unsaturated ketones. rsc.org This strategy is used to construct pyrazoles with diverse substituents at the C4 position. rsc.org The pyrazole ring itself can also act as a nucleophile in an aza-Michael reaction. For example, the pyrazole nitrogen can add to α,β-unsaturated ketones or alkynes to form N-substituted pyrazoles. nih.gov

The most traditional and widely used method for synthesizing the pyrazole ring is the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dielectrophilic compound. researchgate.netorganic-chemistry.org The Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound (like acetylacetone) with a hydrazine, is a classic example of this strategy. iaea.orgrsc.org

This method is highly versatile, as the substitution pattern of the final pyrazole can be controlled by choosing appropriately substituted hydrazines and 1,3-dicarbonyl compounds. akademisains.gov.my For instance, using a substituted hydrazine like phenylhydrazine (B124118) will result in an N-phenylpyrazole. akademisains.gov.my The reaction often proceeds through a pyrazoline intermediate, which then undergoes oxidation to the aromatic pyrazole. researchgate.netresearchgate.net

Variations of this method use other 1,3-dielectrophiles, such as α,β-unsaturated ketones or acetylenic ketones, which also react with hydrazines to form the pyrazole ring, though mixtures of regioisomers can be an issue. researchgate.net

Table 2: Examples of Cyclocondensation Reactions for Pyrazole Synthesis

| 1,3-Dielectrophile Precursor | Hydrazine Derivative | Resulting Ring System | Reference(s) |

|---|---|---|---|

| 1,3-Dicarbonyl Compound | Hydrazine Hydrate (B1144303) | Pyrazole | researchgate.netiaea.org |

| α,β-Unsaturated Ketone | Phenylhydrazine | 1-Phenylpyrazoline (oxidizes to pyrazole) | researchgate.net |

| Acetylenic Ketone | Hydrazine Derivative | Pyrazole (often as regioisomeric mixture) | researchgate.net |

| 1,3-Diketone (from ketone + acid chloride) | Hydrazine | Substituted Pyrazole | akademisains.gov.my |

| Chalcone (an α,β-unsaturated ketone) | Hydrazine Hydrate | 3,5-Diphenyl-2-pyrazoline | researchgate.net |

Multicomponent Reaction Strategies for Analogous Structures

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, have emerged as powerful and efficient tools for constructing complex heterocyclic molecules like pyrazoles. iaea.orgrsc.org These strategies offer significant advantages over traditional multi-step syntheses by reducing waste, saving time, and allowing for the rapid generation of molecular diversity.

Several MCRs are employed for pyrazole synthesis. A common three-component reaction involves the condensation of an aldehyde, a β-ketoester, and a hydrazine to produce highly substituted pyrazoles. iaea.org Another strategy involves the reaction of malononitrile, aldehydes, and hydrazines. iaea.org

Four-component reactions have also been developed. For example, the reaction of aldehydes, malononitrile, β-ketoesters, and hydrazine hydrate can yield complex fused pyrazole systems like dihydropyrano[2,3-c]pyrazoles in a single pot. rsc.org These MCRs often proceed through a series of tandem reactions, such as an initial Knoevenagel condensation to form a Michael acceptor, which then reacts with other components in a cascade sequence. iaea.orgresearchgate.net The versatility of MCRs makes them an attractive approach for creating libraries of pyrazole-containing compounds for various research applications. researchgate.net

Catalytic Methodologies in Pyrazole Derivative Synthesis

Modern synthetic chemistry has increasingly embraced catalytic processes for the construction of complex heterocyclic scaffolds like pyrazole. These methods often provide access to a wide array of functionalized pyrazoles in a single step, bypassing the need for pre-functionalized starting materials that are typical of traditional cross-coupling reactions. rsc.org Catalytic approaches can be broadly categorized, with transition-metal catalysis and photoredox catalysis representing two powerful and rapidly developing fields for pyrazole synthesis.

Transition-metal catalysis has become an indispensable tool for the functionalization of heterocyclic compounds, including pyrazoles. These methods primarily leverage the direct activation of C–H bonds, offering a highly atom-economical route to new C–C and C–heteroatom bonds. rsc.org

Recent advancements have focused on the direct C–H functionalization of the pyrazole ring, which circumvents the multi-step sequences often required for classical cross-coupling reactions involving pre-halogenated pyrazoles. rsc.orgresearchgate.net A variety of transition metals, including palladium, ruthenium, iron, and nickel, have been successfully employed. rsc.orgias.ac.insouthwales.ac.uk The regioselectivity of these reactions is often controlled by directing groups present on the pyrazole core or by the inherent electronic properties of the pyrazole ring itself. researchgate.net For instance, the Lewis basic N2 atom of the pyrazole ring can act as a directing group to guide functionalization. researchgate.net

A divergent and regioselective approach for the synthesis of 5-aryl-4-nitro-1H-pyrazoles has been developed using guided transition-metal-catalyzed arylation of 4-nitro-1H-pyrazoles, demonstrating a convenient method for functionalizing this pharmacologically significant scaffold. acs.org Another innovative strategy involves the use of transition metal-containing ionic liquids. ias.ac.in A one-pot synthesis of pyrazole derivatives was achieved through the condensation of hydrazines and 1,3-diketones at room temperature using an iron(III)-based ionic liquid, [C4mim][FeCl4], as an efficient and reusable homogeneous catalyst. ias.ac.in This approach aligns with the principles of green chemistry by using a non-volatile solvent and enabling catalyst recycling. ias.ac.in

Research into ruthenium(II) and nickel(II) complexes with pyrazole ligands has further expanded the catalytic toolbox. southwales.ac.uk These studies explore the synthesis and reactivity of such complexes, investigating their potential to act as catalysts in homogeneous processes like hydrogenation. southwales.ac.uk The development of metal-ligand cooperative bifunctional catalysts, such as protic pyrazole ruthenium complexes, has also been a key area of research, enabling transformations like the transfer hydrogenation of nitriles. nih.gov

Table 1: Examples of Transition-Metal Catalyzed Reactions for Pyrazole Synthesis

| Catalyst System | Reaction Type | Substrates | Key Features |

| Palladium Catalyst | C-H Arylation | 4-Nitro-1H-pyrazoles, Aryl Halides | Provides regioselective access to 5-aryl-4-nitro-1H-pyrazoles. acs.org |

| [C4mim][FeCl4] (Iron Ionic Liquid) | One-Pot Condensation | Hydrazines, 1,3-Diketones | Green, room temperature synthesis; catalyst reusable for multiple cycles. ias.ac.in |

| RuCl₂(PPh₃)₃ | Complex Formation | Pyrazoles | Forms Ru(II) pyrazole complexes applicable in homogeneous catalysis. southwales.ac.uk |

| Protic Ruthenium Complexes | Transfer Hydrogenation | Nitriles, Ketones | Demonstrates metal-ligand bifunctionality for catalytic reductions. nih.gov |

Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for organic synthesis, offering mild reaction conditions and unique reactivity pathways. organic-chemistry.org This approach has been successfully applied to the synthesis of pyrazole derivatives, enabling transformations that are often difficult to achieve with traditional thermal methods. acs.orgnih.govacs.org

One prominent strategy involves a relay visible-light photoredox catalysis process. acs.orgnih.govacs.org In one such example, a single photocatalyst facilitates three successive photoredox cycles (one oxidative and two reductive) to achieve a formal [4 + 1] annulation of hydrazones with 2-bromo-1,3-dicarbonyl compounds. acs.orgnih.govacs.org This method allows for the rapid and efficient construction of complex pyrazole scaffolds from simple precursors under mild conditions. acs.orgnih.govacs.org The mechanism involves the generation of radical intermediates through photo-induced electron transfer, which then engage in subsequent bond-forming events. acs.org

Other photoredox-catalyzed reactions for pyrazole synthesis include multicomponent reactions. organic-chemistry.org A photocatalytic three-component cascade reaction of enaminones, hydrazines, and CBr₄ has been developed to produce bromo-substituted pyrazoles in one pot. organic-chemistry.org This method is noted for its high regioselectivity, broad substrate scope, and operational simplicity. organic-chemistry.org Similarly, visible light photoredox catalysis can promote the oxidation of hydrazine to diazene, which then reacts with Michael acceptors to form polysubstituted pyrazoles in high yields with air as the terminal oxidant. organic-chemistry.org These methods highlight the versatility of photoredox catalysis in forging the pyrazole ring system through novel bond disconnections.

Table 2: Examples of Photoredox Catalysis in Pyrazole Synthesis

| Photocatalyst | Reaction Type | Substrates | Key Features |

| Iridium Complex (e.g., Ir(ppy)₃) | Relay Catalysis / [4+1] Annulation | Hydrazones, 2-bromo-1,3-dicarbonyls | Engages three photocatalytic cycles for efficient, step-economical synthesis. acs.orgnih.govacs.org |

| Not specified | Three-Component Cascade | Enaminones, Hydrazines, CBr₄ | One-pot synthesis of 4-bromo-substituted pyrazoles with high regioselectivity. organic-chemistry.org |

| Not specified | Oxidation / Michael Addition | Hydrazine, Michael Acceptors | Uses air as the terminal oxidant under mild conditions. organic-chemistry.org |

Advanced Spectroscopic and Crystallographic Elucidation of 1 3 Nitro 1h Pyrazol 1 Yl Acetone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules.

¹H and ¹³C NMR Chemical Shift Analysis

For 1-(3-Nitro-1H-pyrazol-1-YL)acetone, the proton (¹H) NMR spectrum would be expected to show distinct signals corresponding to the pyrazole (B372694) ring protons and the protons of the acetone (B3395972) group. Based on data for similar pyrazole structures, the two protons on the pyrazole ring would likely appear as doublets in the aromatic region of the spectrum. The methylene (B1212753) protons adjacent to the carbonyl group and the pyrazole nitrogen would likely resonate as a singlet, and the terminal methyl protons of the acetone group would also appear as a singlet, though at a more upfield position.

The carbon-¹³ (¹³C) NMR spectrum would provide information on each unique carbon atom in the molecule. The carbonyl carbon of the acetone moiety would be expected to have a characteristic downfield chemical shift. The carbon atoms of the pyrazole ring would resonate in the aromatic region, with their precise shifts influenced by the electron-withdrawing nitro group and the N-substituent. The methylene and methyl carbons of the acetone group would appear at the higher field end of the spectrum.

Advanced 2D NMR Techniques for Structural Confirmation (e.g., COSY, HMQC, HMBC)

To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms, a suite of two-dimensional (2D) NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, helping to confirm the positions of the protons on the pyrazole ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments would establish the direct one-bond correlations between protons and the carbon atoms they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique would show correlations between protons and carbons that are two or three bonds away, which is critical for confirming the connection of the acetone group to the nitrogen atom of the pyrazole ring and the position of the nitro group.

¹⁴N and ¹⁵N NMR for Nitrogen Atom Characterization

Nitrogen-14 (¹⁴N) and Nitrogen-15 (¹⁵N) NMR spectroscopy could provide direct information about the electronic environment of the three nitrogen atoms in the molecule: the two in the pyrazole ring and the one in the nitro group. prepchem.com Due to the different chemical environments, three distinct signals would be expected. The chemical shifts would be indicative of the hybridization and oxidation state of the nitrogen atoms. However, ¹⁴N NMR signals are often broad, and ¹⁵N NMR, while providing sharper signals, suffers from low natural abundance and requires specialized techniques for detection.

Infrared (IR) Spectroscopic Investigations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the nitro group (typically strong asymmetric and symmetric stretching vibrations), the carbonyl group of the ketone (a strong sharp absorption), C-H stretching and bending vibrations for the pyrazole ring and the alkyl part of the acetone group, and C=N and N-N stretching vibrations from the pyrazole ring. prepchem.com

Ultraviolet-Visible (UV-Vis) Spectroscopic Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The pyrazole ring is a chromophore that absorbs in the UV region. The presence of the nitro group, a strong electron-withdrawing group, and the acetyl group would be expected to influence the position and intensity of the absorption maxima compared to unsubstituted pyrazole. It is likely that the compound would exhibit absorption bands corresponding to π → π* and n → π* transitions.

Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and formula of a compound and for gaining structural information through the analysis of its fragmentation patterns. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the nitro group, the acetyl group, and other characteristic fragments, providing further confirmation of the compound's structure.

High-Resolution Mass Spectrometry (HRMS)

No specific High-Resolution Mass Spectrometry (HRMS) data for this compound could be located in the available literature. This technique is crucial for determining the exact mass of a compound and confirming its elemental composition with high precision. Without this data, a detailed analysis under this section cannot be provided.

Electron Ionization Mass Spectrometry (EI-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS)

Detailed experimental data from Electron Ionization Mass Spectrometry (EI-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS) for this compound is not present in the surveyed scientific literature. While studies on other pyrazole derivatives have utilized these techniques to understand fragmentation patterns and confirm molecular weights, such specific information for the title compound has not been published. nih.gov For instance, predicted collision cross-section values for the related compound 2-(3-nitro-1H-pyrazol-1-yl)acetamide have been calculated, but this does not substitute for experimental data on the target molecule. uni.lu

Single Crystal X-ray Diffraction for Solid-State Structure Determination

A search for single-crystal X-ray diffraction studies on this compound yielded no results. This analytical method is indispensable for the unambiguous determination of a compound's three-dimensional molecular structure in the solid state.

Without single-crystal X-ray diffraction data, a definitive description of the molecular geometry, including bond lengths, bond angles, and torsion angles of this compound, cannot be compiled. While studies on other nitropyrazole derivatives provide insights into the planarity of the pyrazole ring and the orientation of substituents, these are not directly transferable to the title compound. nih.govresearchgate.netresearchgate.neted.ac.ukresearchgate.net

Similarly, an analysis of the crystal packing and intermolecular interactions, such as hydrogen bonding or π-π stacking, is not possible without crystallographic data. The way molecules arrange themselves in a crystal lattice is highly specific to the compound . Although research on similar molecules details various intermolecular forces that govern their crystal structures, this information cannot be accurately extrapolated to this compound without experimental validation. nih.govresearchgate.netresearchgate.neted.ac.uk

Computational and Theoretical Investigations of 1 3 Nitro 1h Pyrazol 1 Yl Acetone

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a robust balance between accuracy and computational cost for studying the electronic properties of molecules. It is particularly well-suited for investigating nitrogen-rich heterocyclic compounds like pyrazole (B372694) derivatives. rsc.orgnih.gov DFT calculations for nitropyrazoles are frequently performed at levels like B3LYP/6-311G(d,p) to determine optimized geometries, electronic structures, and other key physicochemical properties. researchgate.net These theoretical investigations provide a foundational understanding of the molecule's stability, reactivity, and potential interactions. nih.govresearchgate.net

Geometry optimization is a computational procedure used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. youtube.com This process is crucial as the molecular conformation dictates its physical and chemical properties. For 1-(3-nitro-1H-pyrazol-1-yl)acetone, the optimization process, typically performed using methods like the Newton-Raphson algorithm, would identify the most stable spatial orientation of the pyrazole ring relative to its nitro and acetone (B3395972) substituents. chemrxiv.org

Studies on numerous pyrazole derivatives show that the five-membered pyrazole ring is essentially planar. researchgate.net The primary conformational variables for this compound would be the torsion angles involving the N-N bond of the pyrazole ring and the C-C and C-N bonds connecting the acetone and nitro groups, respectively. It is expected that the most stable conformation would feature significant co-planarity between the nitro group and the pyrazole ring to maximize electronic delocalization. The acetone substituent, connected via a more flexible single bond, may exhibit multiple low-energy conformations.

Below is a table of expected bond lengths and angles for the core nitropyrazole structure, based on DFT calculations performed on analogous molecules.

| Parameter | Atom Pair/Triplet | Expected Value |

| Bond Length | C3-N(nitro) | ~1.45 Å |

| N1-N2 | ~1.35 Å | |

| N2-C3 | ~1.33 Å | |

| C3-C4 | ~1.42 Å | |

| C4-C5 | ~1.36 Å | |

| C5-N1 | ~1.38 Å | |

| N1-C(acetone) | ~1.47 Å | |

| Bond Angle | C5-N1-N2 | ~112° |

| N1-N2-C3 | ~105° | |

| N2-C3-C4 | ~111° | |

| C3-C4-C5 | ~106° | |

| C4-C5-N1 | ~106° |

These values are illustrative and based on typical findings for substituted nitropyrazole systems calculated with DFT methods.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions.

| Parameter | Description | Expected Value (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -7.0 to -8.5 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -2.5 to -4.0 |

| ΔE (Gap) | HOMO-LUMO Energy Gap | ~4.0 to 5.0 |

These values are representative for nitrated heterocyclic compounds and provide an estimate of the electronic characteristics. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP surface is color-coded to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow areas represent intermediate or near-zero potential.

In a theoretical MEP map of this compound, the most negative potential (red/orange) would be concentrated around the oxygen atoms of the nitro group and the carbonyl oxygen of the acetone moiety. These regions are the most likely sites for interactions with electrophiles or for forming hydrogen bonds. Conversely, the most positive potential (blue) would be located around the hydrogen atoms attached to the pyrazole ring, indicating these are the most acidic protons. Such analysis is pivotal for understanding intermolecular interactions. osti.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by translating the complex wavefunctions from DFT calculations into localized bonds and lone pairs. youtube.comwisc.edu This method is particularly useful for quantifying intramolecular interactions, such as hyperconjugation, which involves charge delocalization from a filled (donor) NBO to an empty (acceptor) NBO. nih.gov The strength of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy (E(2)).

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) - Illustrative |

| π (C4-C5) | π* (N2-C3) | ~20-30 |

| LP (N1) | π* (N2-C3) | ~40-55 |

| LP (N2) | π* (C4-C5) | ~30-45 |

| π (Pyrazole Ring) | π* (NO2 Group) | > 50 |

E(2) values represent the stabilization energy from donor-acceptor interactions. The values are illustrative, based on typical findings for conjugated and nitro-substituted systems. nih.gov

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are instrumental in predicting spectroscopic data, which can then be used to confirm or interpret experimental findings. Theoretical calculations of NMR spectra, in particular, serve as a powerful tool for structural elucidation.

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and highly reliable quantum chemical approach for calculating nuclear magnetic shielding tensors, from which NMR chemical shifts (δ) are derived. gaussian.com By calculating the magnetic shielding of a reference compound like tetramethylsilane (B1202638) (TMS) at the same level of theory, theoretical chemical shifts can be predicted for direct comparison with experimental spectra. github.io Such calculations are frequently used to assign signals in complex spectra and to confirm the structures of novel pyrazole derivatives. rsc.orgcdnsciencepub.comcapes.gov.br

For this compound, GIAO calculations would predict distinct chemical shifts for each hydrogen and carbon atom. The protons on the pyrazole ring (H4 and H5) would be significantly deshielded due to the aromatic nature of the ring and the electron-withdrawing effect of the attached groups. The methylene (B1212753) (CH2) and methyl (CH3) protons of the acetone group would appear in the aliphatic region but would be shifted downfield due to the proximity of the pyrazole ring and the carbonyl group. In the 13C NMR spectrum, the carbon atom attached to the nitro group (C3) would be highly deshielded, as would the carbonyl carbon.

| Atom | Predicted 1H Chemical Shift (δ, ppm) - Illustrative | Atom | Predicted 13C Chemical Shift (δ, ppm) - Illustrative |

| H4 | 7.0 - 7.5 | C3 | 145 - 155 |

| H5 | 8.0 - 8.5 | C4 | 110 - 115 |

| CH2 (acetone) | 5.0 - 5.5 | C5 | 130 - 140 |

| CH3 (acetone) | 2.2 - 2.6 | C=O (acetone) | 200 - 210 |

| CH2 (acetone) | 55 - 65 | ||

| CH3 (acetone) | 25 - 30 |

These predicted shifts are hypothetical but are based on typical values for similar functional groups and heterocyclic systems calculated using the GIAO/DFT method.

Time-Dependent DFT (TD-DFT) for UV-Vis Spectral Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to predict the electronic absorption spectra (UV-Vis) of molecules. chemrxiv.org This approach calculates the excitation energies, which correspond to the wavelengths of light a molecule absorbs, and the oscillator strengths, which relate to the intensity of the absorption bands. amercrystalassn.org The methodology often involves optimizing the molecule's ground-state geometry using DFT and then performing TD-DFT calculations, frequently with a long-range corrected functional like CAM-B3LYP, to accurately model electronic transitions, including charge-transfer excitations. researchgate.net Solvation effects are commonly incorporated using models like the Polarizable Continuum Model (PCM) to simulate the spectral behavior in different solvents. amercrystalassn.orgpitt.edu

For nitro-aromatic compounds, TD-DFT studies have successfully correlated theoretical spectra with experimental data. For instance, in a study on nitro-substituted pyridocoumarins, TD-DFT calculations were benchmarked against experimental UV/Vis spectra to elucidate the role of the nitro group and solvent effects on the molecule's spectral features. amercrystalassn.org The calculations demonstrated that the nitro group could induce the appearance of new absorption bands in the visible region, a phenomenon attributed to intramolecular charge transfer. amercrystalassn.org Similarly, TD-DFT calculations on 3-Nitro-1,2,4-triazol-5-one (NTO) accurately predicted the shift in the maximum absorption wavelength (λmax) from 315 nm in acidic conditions to 412 nm in basic conditions, aligning well with experimental observations. researchgate.net

These examples suggest that a TD-DFT simulation of this compound would likely predict distinct absorption bands influenced by the electronic transitions involving the nitro group and the pyrazole ring. The calculated spectrum would be sensitive to the chosen solvent model, reflecting the solvatochromic behavior typical of such polar molecules. amercrystalassn.org

Table 1: Representative TD-DFT Calculation Parameters for Nitro-Aromatic Compounds

| Parameter | Typical Value/Method | Purpose | Source |

| Geometry Optimization | DFT/B3LYP/6-31+G(d) | Find the lowest energy structure of the molecule. | amercrystalassn.org |

| Excitation Calculation | TD-DFT/CAM-B3LYP | Calculate electronic transition energies and intensities. | researchgate.net |

| Basis Set | 6-31+G(d) or 6-311+g(d,p) | Describes the atomic orbitals used in the calculation. | chemrxiv.orgamercrystalassn.org |

| Solvent Model | IEFPCM or SMD | Simulates the effect of a solvent on the electronic structure. | amercrystalassn.orgresearchgate.net |

Analysis of Charge Transfer Characteristics

The nitro group (-NO2) is a strong electron-withdrawing group, which profoundly influences the electronic landscape of a molecule. Its presence in this compound is expected to create significant intramolecular charge transfer (ICT) characteristics. Computational analyses can quantify this effect by examining molecular orbitals and electron density distribution.

Studies on related nitro-aromatic compounds confirm this phenomenon. Analysis of 3-Nitro-1,2,4-triazol-5-one (NTO) using TD-DFT revealed that its primary electronic transitions are of a π → π* nature, corresponding to an ICT process that redistributes electron density between the triazole ring and the nitro group. researchgate.net Similarly, for nitro-substituted pyridocoumarins, the nitro group was found to induce ICT, leading to the formation of two distinct resonance structures with different spectral features and frontier molecular orbital (HOMO-LUMO) energy gaps. amercrystalassn.org The classification of nitroalkenes as strong electrophiles is further supported by high electrophilicity index values derived from conceptual DFT calculations.

For this compound, the electron-withdrawing nitro group on the pyrazole ring would pull electron density from the ring and the attached acetone moiety. This ICT character is crucial as it governs the molecule's reactivity, polarity, and non-linear optical properties. The analysis of frontier molecular orbitals (HOMO and LUMO) would likely show the HOMO localized more on the pyrazole and acetone parts, while the LUMO would be concentrated around the nitro group, facilitating a charge transfer upon electronic excitation.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations provide insight into a molecule's three-dimensional structure, stability, and intermolecular interactions. While specific MD simulations for this compound were not found, crystallographic studies of related compounds offer valuable structural information.

For example, the crystal structure of 3,5-bis(2,4-dinitrophenyl)-4-nitro-1H-pyrazole acetone monosolvate reveals important interactions. In this structure, the proton on the pyrazole nitrogen forms a hydrogen bond with the oxygen atom of the co-crystallized acetone molecule. researchgate.net This interaction is enhanced by the increased acidity of the N-H proton due to the electron-withdrawing nitro groups. researchgate.net Furthermore, the orientation of the nitro groups themselves is influenced by steric factors; one nitro group is twisted relative to its phenyl ring to minimize intramolecular repulsion with an adjacent nitro group. researchgate.net

A high-pressure study on 3,4,5-trinitro-1H-pyrazole (3,4,5-TNP) using diffraction and computational methods identified a pressure-induced phase transition from the ambient pressure form (Form I) to a new high-pressure phase (Form II) between 4.6–5.3 GPa. orientjchem.org Geometry optimization of both crystal structures reproduced the experimental unit cell parameters with good accuracy, validating the computational model. orientjchem.org These findings highlight that the conformation and crystal packing of this compound would be a delicate balance of intramolecular steric effects (e.g., rotation around the N-N and N-C bonds) and intermolecular forces, such as hydrogen bonding and π-π stacking, which could lead to polymorphism.

Table 2: Crystallographic Data for a Related Nitropyrazole Acetone Solvate Compound: 3,5-Bis(2,4-dinitrophenyl)-4-nitro-1H-pyrazole acetone monosolvate

| Parameter | Value | Source |

| Chemical Formula | C₁₅H₇N₇O₁₀·C₃H₆O | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Hydrogen Bond (D—H⋯A) | N—H⋯O(acetone) | researchgate.net |

| N—H⋯O Distance | 2.786 Å | researchgate.net |

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that analyzes the topology of the electron density (ρ) to define atoms, bonds, and molecular structure. amercrystalassn.orgwiley-vch.de By locating critical points in the electron density, QTAIM provides a rigorous basis for characterizing the nature of chemical bonds, from strong covalent interactions to weak non-covalent contacts. orientjchem.orgresearchgate.net A key feature is the bond critical point (BCP), a point of minimum density between two bonded atoms, whose properties reveal the nature of the interaction. orientjchem.org

While no specific QTAIM analysis of this compound was found, the methodology has been applied extensively to understand bonding in various systems, including those with non-covalent interactions. For instance, QTAIM has been used to characterize hydrogen bonds, with topological parameters like the electron density (ρ) and its Laplacian (∇²ρ) at the BCP being used to differentiate between shared-shell (covalent) and closed-shell (ionic, hydrogen bond, van der Waals) interactions. researchgate.net

In a theoretical study of a dipyridiniumbisiodate salt, QTAIM analysis based on DFT-generated wavefunctions was used to investigate hydrogen bonds. The calculated properties at the BCPs, such as the electron density and the ratio of potential to kinetic energy density (-G/V), confirmed the non-covalent nature of the O···H bonds. orientjchem.org For this compound, a QTAIM analysis would be invaluable. It could precisely characterize the covalent bonds within the pyrazole ring and acetone moiety (e.g., C-N, N-N, C=O) and quantify the strength and nature of potential intramolecular hydrogen bonds, such as a C-H···O interaction between the acetone methyl group and a nitro-group oxygen.

Structure-Property Relationship Studies

Investigating structure-property relationships aims to understand how a molecule's chemical structure dictates its macroscopic properties. For nitropyrazole derivatives, a key relationship exists between the molecular and crystal structure and the material's energetic properties and stability.

A compelling example is the study of 3,4,5-trinitro-1H-pyrazole (3,4,5-TNP), which was found to be sensitive to initiation under high pressure. orientjchem.org This increased sensitivity was linked to a sluggish phase transition observed under compression, suggesting that localized stresses at the phase boundary could lead to decomposition. This demonstrates a direct link between the crystallographic phase (structure) and sensitivity (property). orientjchem.org

In the context of photophysics, the presence and position of the nitro group are directly responsible for the charge-transfer characteristics and resulting UV-Vis absorption profile of nitro-aromatic compounds. amercrystalassn.org The electron-withdrawing nature of the pyrazole ring, enhanced by the nitro group, also affects the reactivity of the attached acetone moiety, making its carbonyl carbon more electrophilic compared to simple ketones. The specific combination of the nitropyrazole core and the acetone side chain in this compound defines its unique chemical and physical properties, making it a distinct building block in synthetic chemistry.

Chemical Reactivity and Mechanistic Transformations of 1 3 Nitro 1h Pyrazol 1 Yl Acetone

Transformations Involving the Nitro Group

The nitro group attached to the pyrazole (B372694) ring is a key site of reactivity, primarily undergoing reduction to an amino group or acting as a leaving group in nucleophilic substitution reactions.

The reduction of nitro groups is a fundamental transformation in organic chemistry, and the nitro group on the pyrazole ring of related compounds can be effectively converted to a primary amine. This transformation is crucial for introducing a nucleophilic amino group, which can be used for further derivatization, such as the synthesis of amides or the formation of fused heterocyclic systems. mdpi.com

A variety of reducing agents can be employed for this purpose, with the choice of reagent often depending on the presence of other functional groups in the molecule. wikipedia.orgcommonorganicchemistry.com Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or Raney nickel is a common and efficient method. commonorganicchemistry.com Chemical reducing agents are also widely used, particularly for their chemoselectivity. For instance, tin(II) chloride (SnCl₂) in an acidic medium, such as hydrochloric acid in methanol or ethanol, has been successfully used to reduce the nitro group of pyrazolotriazinones to the corresponding amines in high yields. mdpi.com Other metal-based systems, like iron or zinc in acidic media, also provide mild conditions for this reduction. commonorganicchemistry.com

The general mechanism for the reduction of aromatic nitro compounds, such as the nitropyrazole moiety, typically proceeds through intermediate species like nitrosobenzene and phenylhydroxylamine before yielding the final aniline derivative. orientjchem.org

Table 1: Common Reagents for Nitro Group Reduction

| Reagent/System | Conditions | Outcome | Selectivity Notes |

|---|---|---|---|

| H₂/Pd-C | Catalytic | Reduces both aromatic and aliphatic nitro groups to amines. commonorganicchemistry.com | May also reduce other functional groups like alkenes or alkynes. |

| H₂/Raney Nickel | Catalytic | Effectively reduces nitro groups. commonorganicchemistry.com | Often preferred when dehalogenation of aryl halides is a concern. commonorganicchemistry.com |

| SnCl₂·2H₂O | Methanol or ethanol, 40–80 °C, aq. HCl mdpi.com | Reduction of a nitro group to an amine. mdpi.com | A mild method that can be selective in the presence of other reducible groups. |

| Fe/Acid | Acidic conditions (e.g., AcOH) | Reduces nitro groups to amines. commonorganicchemistry.com | Provides a mild method for reduction. commonorganicchemistry.com |

| Zn/Acid | Acidic conditions (e.g., AcOH) | Reduces nitro groups to amines. commonorganicchemistry.com | Offers a mild reduction method. commonorganicchemistry.com |

The nitro group on an electron-deficient pyrazole ring can act as a leaving group in nucleophilic aromatic substitution (SNAAr) reactions. The substitution of a nitro group is particularly facilitated in highly nitrated pyrazole systems. N-substituted 3,4-dinitropyrazoles, for example, undergo regioselective nucleophilic substitution at the 3-position when treated with S-, O-, and N-nucleophiles, yielding products in good yields. researchgate.net Similarly, 1-amino-3,4-dinitropyrazole has been shown to react with S-nucleophiles, with regioselective substitution of the nitro group at the C3 position. researchgate.net

This reactivity is significant as it allows for the direct introduction of various functional groups onto the pyrazole core. The reaction proceeds through a Meisenheimer-type adduct intermediate, which is stabilized by the electron-withdrawing nitro group(s). nih.gov Subsequent elimination of the nitrite ion yields the substituted product. The success and regioselectivity of the substitution depend on factors such as the position of the nitro groups, the nature of the substituent at the N1 position, and the type of nucleophile used. researchgate.net

Table 2: Examples of Nucleophilic Substitution on Nitropyrazole Derivatives

| Starting Material | Nucleophile | Position of Substitution | Product Type |

|---|---|---|---|

| N-Substituted 3,4-dinitropyrazoles | S-, O-, N-nucleophiles | C3 researchgate.net | 3-Substituted-4-nitropyrazoles researchgate.net |

| 1-Amino-3,4-dinitropyrazole | S-nucleophiles | C3 researchgate.net | 3-Thio-substituted-1-amino-4-nitropyrazole derivatives researchgate.net |

| 3,4,5-Trinitro-1H-pyrazole | Ammonia, amines, thiols, phenols | C4 researchgate.net | 4-Substituted-3,5-dinitropyrazoles researchgate.net |

Reactivity of the Acetone (B3395972) Moiety

The acetone side chain provides a second major site for chemical reactions, involving both the carbonyl group and the adjacent alpha-hydrogens. The structure combines a pyrazole ring with an acetone moiety, suggesting potential for further functionalization at this site. smolecule.com

The carbonyl group of the acetone moiety is susceptible to nucleophilic attack, enabling a wide array of functionalization reactions. These reactions are standard for ketones and allow for the extension of the carbon skeleton or the introduction of new functional groups. For instance, the carbonyl group can react with various nucleophiles to form alcohols, imines, or other derivatives.

Examples of such transformations include:

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄). This transformation introduces a hydroxyl group, which can be a site for further reactions like esterification or etherification.

Condensation Reactions: The ketone can condense with primary amines to form imines (Schiff bases) or with hydroxylamine to form oximes.

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the carbonyl group into a carbon-carbon double bond, allowing for the synthesis of various alkene derivatives.

Grignard and Organolithium Reactions: Addition of organometallic reagents like Grignard reagents or organolithiums results in the formation of tertiary alcohols, providing a route for carbon-carbon bond formation.

In a related context, the reaction of 5-chloromethyl-6-nitrobenzo researchgate.netpharmaguideline.comdioxole with various aromatic carbonyl compounds demonstrates the general reactivity of carbonyl groups towards nucleophilic addition to form alcohol derivatives. nih.gov

The hydrogens on the carbons alpha to the carbonyl group (the methyl and methylene (B1212753) groups) are acidic and can be removed by a base to form an enolate ion. This enolate is a powerful nucleophile and can participate in a variety of bond-forming reactions.

Key reactions involving the alpha-hydrogens include:

Aldol Condensation: The enolate can react with aldehydes or ketones (including another molecule of the starting material) in an aldol addition or condensation reaction. For example, condensation with aromatic aldehydes would lead to the formation of α,β-unsaturated carbonyl derivatives. researchgate.net

Alkylation: The enolate can be alkylated by reacting with alkyl halides, allowing for the introduction of alkyl chains at the alpha-position.

Halogenation: In the presence of acid or base, the alpha-position can be halogenated with reagents like Br₂ or N-bromosuccinimide.

Acylation: Reaction of the enolate with acyl chlorides or anhydrides leads to the formation of β-dicarbonyl compounds, which are versatile synthetic intermediates. The acylation of 1,3-indandione is an example of creating a reactive β-dicarbonyl system from a ketone precursor. researchgate.net

Cyclization and Ring-Opening Reactions of Related Pyrazole Derivatives

The pyrazole ring, while generally stable and aromatic, can participate in or influence cyclization and ring-opening reactions, particularly when appropriately substituted.

Cyclization Reactions: Nitropyrazole derivatives can serve as precursors for the synthesis of fused heterocyclic systems through intramolecular cyclization. For example, alkyl 2-((4-nitro-1H-pyrazol-5-yl)methylene)hydrazine-1-carboxylates undergo intramolecular cyclization upon heating with a nucleophile like sodium azide (B81097) to form pyrazolo[1,5-d] researchgate.netsmolecule.comresearchgate.nettriazin-7(6H)-ones. mdpi.com The nitro group in these precursors plays a role in activating the molecule for the necessary transformations. Another route to pyrazole synthesis involves the [3+2] cycloaddition reaction between nitrylimines and alkenes, which forms a pyrazoline ring that can be subsequently aromatized to a pyrazole. nih.gov

Ring-Opening Reactions: Under certain conditions, the pyrazole ring itself can be cleaved. In the presence of a strong base, deprotonation at the C3 position of a pyrazole ring can lead to ring opening. pharmaguideline.com Oxidative conditions can also induce ring cleavage. For instance, 1H-pyrazol-5-amines can undergo oxidative ring-opening to form 3-diazenylacrylonitrile derivatives under mild, transition-metal-free conditions. researchgate.net The substituents on the pyrazole ring are crucial in determining the feasibility and outcome of these ring-opening reactions. researchgate.net Additionally, the reaction of isoxazoles with hydrazine (B178648) derivatives can proceed via ring-opening of the isoxazole to generate a ketonitrile intermediate, which then cyclizes to form a 5-aminopyrazole. encyclopedia.pub

Investigation of Proton Transfer Mechanisms in Pyrazoles

Proton transfer is a fundamental reaction in chemistry, and in the context of pyrazole derivatives like 1-(3-Nitro-1H-pyrazol-1-YL)acetone, it can play a crucial role in their reactivity and tautomeric equilibria. The pyrazole ring itself contains two nitrogen atoms, one of which is a pyrrole-like nitrogen (N1) and the other a pyridine-like nitrogen (N2). The acidity of the proton attached to the N1 nitrogen can be influenced by substituents on the ring.

In the case of this compound, the presence of the electron-withdrawing nitro group at the C3 position is expected to increase the acidity of the pyrazole N-H proton, should the acetonyl group be removed or modified. However, in the titled compound, the N1 position is substituted with an acetonyl group, precluding direct proton transfer from this nitrogen.

Proton transfer can, however, be relevant in the context of the acetone moiety. The α-protons on the methylene group of the acetonyl substituent are acidic and can be removed by a base. This enolization is a classic example of proton transfer and is a key step in many reactions of ketones. The rate and direction of this enolization can be influenced by the nature of the solvent and the base used. Mechanistic studies on the nitration of N-acetonyl derivatives of nitrogen-containing heterocycles have shown that the reaction proceeds through the formation of an enol intermediate. The introduction of nitro groups into the methylene fragment occurs via the addition of a nitronium ion to the double bond of the enol, followed by subsequent hydrolysis of the acetyl moiety.

Furthermore, proton transfer can occur via intermolecular or intramolecular pathways. In intermolecular proton transfer, a solvent molecule or another species in the reaction mixture acts as a "proton shuttle," accepting a proton from one site and delivering it to another. Intramolecular proton transfer is also possible, particularly if a stable cyclic transition state can be formed.

Studies on Regioselectivity and Stereoselectivity in Reactions

Regioselectivity and stereoselectivity are critical concepts in understanding the outcomes of chemical reactions involving substituted pyrazoles such as this compound.

Systematic studies on the N-substitution reactions of 3-substituted pyrazoles have demonstrated that regioselective N1-alkylation can be achieved under basic conditions. The regioselectivity in these cases is often governed by steric effects and the electronic nature of the substituent at the 3-position.

Stereoselectivity is the preference for the formation of one stereoisomer over another. While the core pyrazole ring is planar and achiral, stereocenters can be introduced in reactions involving the acetonyl side chain. For instance, if the enolate of this compound reacts with an electrophile, a new stereocenter could be created at the α-carbon of the acetone moiety. The facial selectivity of the electrophilic attack on the planar enolate would determine the stereochemical outcome.

Studies on the Michael addition of pyrazoles to conjugated carbonyl alkynes have shown that both regio- and stereoselectivity can be achieved. In these reactions, the use of a silver carbonate catalyst was found to be key in switching the stereoselectivity to favor the formation of (Z)-N-carbonylvinylated pyrazoles over the thermodynamically more stable (E)-isomers. This suggests that the coordination of a metal catalyst can play a significant role in controlling the stereochemical course of reactions involving N-substituted pyrazoles. While not a direct example involving this compound, this principle of catalyst-controlled stereoselectivity is broadly applicable.

The following table summarizes the key factors influencing selectivity in reactions of substituted pyrazoles:

Comparative Studies with Analogous Nitro Pyrazole Derivatives

Structural and Electronic Comparisons with Other N-Substituted Pyrazoles

The electronic nature of the N-substituent dictates the electron density distribution within the pyrazole (B372694) ring. Theoretical studies using Density Functional Theory (DFT) on a wide range of pyrazole derivatives have shown that the stability of different tautomers and the electronic character of the ring are highly dependent on the substituents. nih.gov Electron-donating groups, for instance, show a preference for the C3 position. nih.gov

In 1-(3-Nitro-1H-pyrazol-1-YL)acetone, the acetonyl group is primarily electron-withdrawing due to the carbonyl function, although the effect is mediated by the CH2 spacer. This contrasts with simple N-alkyl substituents, which are weakly electron-donating, or N-aryl substituents, which can have more complex electronic effects. researchgate.net The presence of a strong electron-withdrawing nitro group at the C3 position further polarizes the molecule.

NMR spectroscopy provides experimental insight into these electronic differences. For example, in N-substituted nitropyrazoles, the chemical shifts of the ring protons and carbons are sensitive to the nature of the N-substituent. nih.gov A comparison of the proton at position 3 in various N-substituted pyrazoles reveals a deshielding effect, attributable to its proximity to the pyrazole nitrogen atom. nih.gov

| Compound/Substituent | N-Substituent Type | Key Structural/Electronic Feature | Reference |

| 1-Phenyl-1H-pyrazol-3-ol | N-Aryl | Exists as dimeric units in the solid state connected by intermolecular hydrogen bonds. | mdpi.com |

| N-Alkyl Pyrazoles | N-Alkyl | Generally considered weakly electron-donating. | researchgate.net |

| 1-Nitratoethyl-3-nitropyrazole | N-Alkyl (functionalized) | The nitrate (B79036) ester group is strongly electron-withdrawing, influencing the pyrazole ring. | nih.gov |

| 1-Azidoethyl-3-nitropyrazole | N-Alkyl (functionalized) | The azido (B1232118) group has different electronic and stability effects compared to the nitrate ester. | nih.gov |

| This compound | N-Acetonyl | The carbonyl group in the substituent imparts an electron-withdrawing character. | N/A |

Influence of Nitro Group Position and Number on Molecular Properties

The position and quantity of nitro groups on the pyrazole ring are critical determinants of the molecule's properties, particularly its stability and energy content. The nitro group is a powerful electron-withdrawing group and its placement can dramatically alter the reactivity and physical characteristics of the compound. researchgate.net

Studies comparing isomers such as 3,4-dinitropyrazole (3,4-DNP) and 3,5-dinitropyrazole (3,5-DNP) reveal significant differences. For instance, 3,5-DNP derivatives generally exhibit higher thermal decomposition temperatures than their 3,4-DNP counterparts, indicating greater thermal stability. acs.org This suggests that the symmetric substitution pattern in the 3,5-isomer lends it more stability than the adjacent nitro groups in the 3,4-isomer.

The introduction of a nitro group also has a predictable effect on NMR spectra. Nitration at a carbon atom typically causes a downfield shift for that carbon in the 13C NMR spectrum due to the group's electron-withdrawing nature. nih.gov

Furthermore, increasing the number of nitro groups on the pyrazole ring generally leads to an increase in the compound's density and nitrogen content. researchgate.net These factors are often correlated with enhanced energetic performance in materials designed for such applications. researchgate.net The presence of a single nitro group at the 3-position in this compound, as opposed to multiple nitro groups or different substitution patterns (e.g., at the C4 or C5 position), defines its specific place within the broader class of nitropyrazoles. researchgate.netgoogle.com For example, derivatives of 5-nitropyrazole have been shown to have different biological activity profiles compared to their 3-nitropyrazole counterparts. google.com

| Compound | Nitro Group Position(s) | Property | Value | Reference |

| 3,4-Dinitropyrazole (unsubstituted) | 3, 4 | Decomposition Temperature | 275 °C | acs.org |

| 3,5-Dinitropyrazole (unsubstituted) | 3, 5 | Decomposition Temperature | 296 °C | acs.org |

| 1-Acryl-3,4-dinitropyrazole | 3, 4 | Decomposition Temperature | 201.2 °C | acs.org |

| 1-Acryl-3,5-dinitropyrazole | 3, 5 | Decomposition Temperature | 217.4 °C | acs.org |

| 1-Allyl-3,4-dinitropyrazole | 3, 4 | Decomposition Temperature | 194.8 °C | acs.org |

| 1-Allyl-3,5-dinitropyrazole | 3, 5 | Decomposition Temperature | 255.1 °C | acs.org |

Contrasting Acetone (B3395972) Moiety with Other Carbonyl or Alkyl Substituents

The N-acetonyl group (-CH2COCH3) is a key feature of the title compound. Its properties can be understood by contrasting it with other N-substituents, such as simple alkyl chains, other carbonyl-containing groups, or functionalized alkyl groups.

The acetone moiety contains a reactive carbonyl group and α-protons, which can participate in various chemical reactions. For example, N-acetonyl azole derivatives can undergo further chemical transformations, such as nitration. researchgate.net The synthesis of N-acetonylnitropyrazolecarboxylic acids demonstrates how the acetonyl group can be retained while other parts of the molecule are modified. researchgate.net

In contrast, simple N-alkyl groups like N-ethyl are less reactive. acs.org However, alkyl chains can be functionalized with other groups to impart specific properties. For example, introducing hydroxyl (-OH), nitrato (-ONO2), or azido (-N3) groups onto an N-alkyl chain creates compounds with vastly different characteristics, particularly in terms of thermal stability and energetic properties. nih.govmdpi.com Studies have shown that azido derivatives often have better thermal stabilities than their nitrate ester counterparts. mdpi.com

Other carbonyl-containing substituents have also been studied. For instance, N-α,β-unsaturated acyl pyrazoles are substrates for Michael addition reactions, showcasing the reactivity conferred by a conjugated carbonyl system. sioc-journal.cn The compound 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one features a larger ketone substituent, which influences its potential as a ligand for metal complexes. mdpi.com These examples show that while the acetonyl group is a relatively simple carbonyl substituent, it provides a reactive handle that is absent in simple N-alkyl pyrazoles and has a different reactivity profile compared to more complex carbonyl systems or functionalized alkyl chains.

| N-Substituent | Moiety Class | Notable Characteristics/Reactions | Reference |

| Acetonyl | Carbonyl/Alkyl | Contains a reactive carbonyl group and α-protons. | researchgate.netresearchgate.net |

| Ethyl | Alkyl | Simple, relatively unreactive alkyl group. | acs.org |

| Hydroxyethyl | Functionalized Alkyl | Contains a terminal hydroxyl group, a precursor for other functionalities. | nih.gov |

| Nitratoethyl | Functionalized Alkyl | Contains a nitrate ester group, often used in energetic materials. | nih.govmdpi.com |

| Azidoethyl | Functionalized Alkyl | Contains an azide (B81097) group, influencing stability and heat of formation. | nih.govmdpi.com |

| α,β-Unsaturated Acyl | Carbonyl (conjugated) | Participates in Michael addition reactions. | sioc-journal.cn |

Intermolecular Interactions in Related Pyrazole Systems

The arrangement of molecules in the solid state is governed by a complex interplay of intermolecular interactions. numberanalytics.comias.ac.in In nitropyrazole systems, these forces are crucial in defining the crystal packing and, consequently, the material's bulk properties.

Hydrogen bonds are a dominant interaction in pyrazole derivatives that possess an N-H proton. In 3-nitropyrazole, for example, the crystal structure is stabilized by N-H···N hydrogen bonds, forming characteristic chains or other motifs. researchgate.net Hirshfeld surface analysis of 3-nitropyrazole reveals that H···O interactions are also highly significant, accounting for a large percentage of the intermolecular contacts. researchgate.net

Even in N-substituted pyrazoles like this compound, where the primary N-H···N hydrogen bonding is absent, other interactions become dominant. These include weaker C-H···O and C-H···N hydrogen bonds, where the oxygen atoms of the nitro and carbonyl groups, and the nitrogen atoms of the pyrazole ring, can act as hydrogen bond acceptors. fu-berlin.de

| Interaction Type | Description | Relevance in Pyrazole Systems | Reference |

| N-H···N Hydrogen Bond | Strong, directional interaction between an N-H donor and a pyrazole ring nitrogen acceptor. | Dominant in N-unsubstituted pyrazoles, forming chains and other supramolecular structures. | researchgate.netfu-berlin.de |

| H···O Interactions | Hydrogen bonds involving C-H donors and oxygen acceptors (from nitro or carbonyl groups). | Significant in stabilizing the crystal packing of nitropyrazoles. Hirshfeld analysis shows it can be the most frequent contact type. | researchgate.net |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Contributes to the packing of planar pyrazole rings. | numberanalytics.com |

| C-H···N Hydrogen Bond | Weaker hydrogen bond with a pyrazole ring nitrogen as the acceptor. | Contributes to the overall lattice energy and packing efficiency. | fu-berlin.de |

Advanced Research Applications and Potential Contributions

Utility as a Synthetic Building Block in Complex Molecule Synthesis

The structure of 1-(3-Nitro-1H-pyrazol-1-YL)acetone is well-suited for its use as a versatile building block in the synthesis of more complex molecules. The acetone (B3395972) moiety provides a key reactive site. The carbonyl group and the adjacent alpha-protons can participate in a wide array of classic carbon-carbon and carbon-heteroatom bond-forming reactions. This functional handle allows for the elaboration of the side chain, enabling the construction of intricate molecular architectures.

Key reactions that can be employed to modify the acetone group include:

Aldol Condensation: Reaction with aldehydes or ketones to form β-hydroxy ketones, which can be further dehydrated to yield α,β-unsaturated ketones.

Wittig Reaction: Conversion of the carbonyl group into a carbon-carbon double bond, allowing for the introduction of diverse substituents.

Reductive Amination: Transformation of the ketone into an amine, providing a pathway to synthesize complex amines, amides, and other nitrogen-containing compounds.

Knoevenagel Condensation: Reaction with compounds containing active methylene (B1212753) groups to form new C-C bonds.

The nitropyrazole ring itself is generally stable under many synthetic conditions, making it a reliable scaffold upon which to build. This stability ensures that the core structure remains intact while modifications are made to the side chain, a crucial feature for a dependable synthetic building block. Through these and other transformations, the compound can be used to synthesize a variety of complex heterocyclic systems and functionally diverse molecules.

Table 1: Potential Synthetic Transformations of the Acetone Moiety

| Reaction Type | Reagents | Resulting Functional Group | Synthetic Utility |

|---|---|---|---|

| Aldol Condensation | Aldehyde/Ketone, Base or Acid | α,β-Unsaturated Ketone | Chain extension and introduction of new functional groups. |

| Wittig Reaction | Phosphonium Ylide | Alkene | Converts the C=O bond to a C=C bond for further elaboration. |

| Reductive Amination | Amine, Reducing Agent (e.g., NaBH3CN) | Amine | Introduction of nitrogen for synthesis of bioactive molecules. |

| Grignard Reaction | Organomagnesium Halide (R-MgX) | Tertiary Alcohol | Creation of a new C-C bond and a hydroxyl group. |

| Reduction | Reducing Agent (e.g., NaBH4) | Secondary Alcohol | Conversion of ketone to alcohol for subsequent reactions. |

Role as a Precursor in Developing Advanced Organic Intermediates

Beyond its direct use as a building block, this compound serves as a valuable precursor for the synthesis of other advanced organic intermediates. The reactivity of both the acetone side chain and the nitro group can be harnessed to create new, highly functionalized pyrazole (B372694) derivatives.

For instance, the nitro group on the pyrazole ring can be chemically reduced to an amino group (NH2). This transformation converts the electron-withdrawing nitro-substituted pyrazole into an electron-donating amino-substituted pyrazole, fundamentally altering its chemical reactivity and properties. The resulting 3-amino-pyrazolyl acetone derivative is itself a powerful intermediate, with the amino group providing a new site for reactions such as diazotization, acylation, or alkylation. This opens pathways to a wide range of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines or pyrazolo[3,4-b]pyridines, which are common motifs in medicinal chemistry. The synthesis of such intermediates is a key step in the discovery of new biologically active compounds. nih.gov

Contribution to the Understanding of Pyrazole Chemistry in Energetic Materials Research

The field of energetic materials is continuously searching for new compounds that offer a superior balance of performance (e.g., detonation velocity, density) and safety (e.g., thermal stability, low sensitivity to impact and friction). Nitrated nitrogen-rich heterocycles, including nitropyrazoles, are a major focus of this research. mdpi.comnih.gov The energy of these materials is derived from their high positive heats of formation rather than solely from the oxidation of a carbon backbone. mdpi.com

The compound this compound contributes to this field by providing a model system to study structure-property relationships. Key structural features influencing its potential energetic performance include:

The Nitropyrazole Core: The combination of the pyrazole ring (high in nitrogen) and the nitro group (an effective energetic functional group, or "energetophore") provides a high intrinsic energy content and contributes to density and oxygen balance.

Oxygen Balance: The acetone substituent and the nitro group influence the oxygen balance of the molecule. The acetone group (C3H5O) affects the ratio of combustible elements (C, H) to the oxidizing element (O) provided by the nitro group, which is a critical parameter for detonation performance.

By studying how the acetone side chain modifies the properties of the 3-nitropyrazole core—for example, by affecting crystal packing, density, and thermal stability—researchers can gain valuable insights. nih.govrsc.org This knowledge helps in the rational design of new, more advanced energetic materials where functional groups are strategically chosen to fine-tune performance and safety. While many high-performance energetic materials based on nitropyrazoles feature multiple nitro groups, studying simpler models like this one is crucial for understanding the fundamental contribution of each structural component. rsc.orgrsc.org

Table 2: Comparison of Properties of Selected Nitropyrazole-Based Energetic Compounds

| Compound | Density (g·cm-3) | Detonation Velocity (m·s-1) | Detonation Pressure (GPa) | Key Structural Features |

|---|---|---|---|---|

| 3,4-Dinitropyrazole (3,4-DNP) | 1.83 | 8480 | 31.1 | Two nitro groups, high density. nih.gov |

| 4-Amino-3,5-dinitropyrazole (LLM-116) | 1.90 | 8497 | 31.9 | Two nitro groups, one amino group, extensive hydrogen bonding. mdpi.com |

| 3,6-Dinitropyrazolo[4,3-c]pyrazole (DNPP) | 1.86 | 9180 | 37.3 | Fused pyrazole rings, high nitrogen content. rsc.org |

| RDX (Reference) | 1.82 | 8795 | 34.9 | Non-aromatic nitramine. rsc.org |

Insights for Agrochemical and Pharmaceutical Scaffold Design

The pyrazole ring is recognized as a "privileged scaffold" in medicinal and agricultural chemistry. nih.govfrontiersin.org This means that the pyrazole core structure is frequently found in compounds with a wide range of biological activities, including insecticidal, fungicidal, herbicidal, anti-inflammatory, and anticancer properties. nih.govacs.orgglobalresearchonline.netresearchgate.net

The compound this compound provides valuable structural insights for the design of new agrochemical and pharmaceutical candidates.

Structural Core: The pyrazole ring serves as a robust anchor for orienting functional groups in three-dimensional space to interact with biological targets like enzymes or receptors. frontiersin.org

Modulation of Properties: The nitro group, being a strong electron-withdrawing group, significantly influences the electronic properties of the pyrazole ring. This can affect the molecule's ability to participate in hydrogen bonding and other non-covalent interactions with a biological target. Furthermore, substituents like nitro groups have been incorporated into pyrazole-based compounds with demonstrated analgesic effects. frontiersin.org

Handle for Derivatization: The acetone side chain acts as a synthetic handle. It allows medicinal and agricultural chemists to readily create a library of derivatives by modifying the side chain. This process of generating analogues is fundamental to structure-activity relationship (SAR) studies, where researchers systematically alter a molecule's structure to optimize its biological activity and properties. figshare.comnih.gov

By using this compound as a starting scaffold, researchers can explore how changes in the side chain's length, polarity, and hydrogen-bonding capacity affect the compound's interaction with specific biological targets, accelerating the discovery of new lead compounds for drug and pesticide development. researchgate.netnbinno.com

Future Research Directions and Unexplored Avenues for 1 3 Nitro 1h Pyrazol 1 Yl Acetone

Development of Novel Green Synthetic Routes

Current synthetic methodologies for pyrazole (B372694) derivatives often rely on traditional approaches that may involve harsh reaction conditions or the use of hazardous reagents. Future research should prioritize the development of novel, environmentally benign synthetic routes to 1-(3-Nitro-1H-pyrazol-1-YL)acetone.

Key Areas for Exploration:

Microwave-Assisted Synthesis: Investigating microwave-assisted organic synthesis (MAOS) could lead to significantly reduced reaction times, increased yields, and lower energy consumption compared to conventional heating methods.

Catalytic Nitration: Exploring the use of solid acid catalysts or other heterogeneous catalysts for the nitration of the pyrazole ring could minimize the use of corrosive and hazardous nitrating agents like concentrated nitric and sulfuric acids. nih.gov

Solvent-Free or Green Solvent Reactions: The development of synthetic protocols that operate under solvent-free conditions or utilize green solvents such as water, ionic liquids, or deep eutectic solvents would substantially improve the environmental footprint of the synthesis.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhanced safety for handling potentially energetic nitrated compounds, and easier scalability. Adapting the synthesis of this compound to a flow process is a promising avenue for sustainable production.

In-Depth Mechanistic Studies of Specific Transformations

A thorough understanding of the reaction mechanisms governing the synthesis and subsequent transformations of this compound is crucial for optimizing existing protocols and designing new applications.

Proposed Mechanistic Investigations:

Kinetics of N-Alkylation: Detailed kinetic studies of the N-alkylation of 3-nitropyrazole with chloroacetone (B47974) would provide valuable data on reaction rates, activation energies, and the influence of catalysts and reaction conditions. This could be achieved through techniques like in-situ NMR or UV-Vis spectroscopy.

Regioselectivity of Nitration: A comprehensive study on the nitration of 1-acetylmethyl-pyrazole would elucidate the factors controlling the regioselectivity of the nitro group introduction. This would involve both experimental studies with varying reaction conditions and computational modeling to understand the electronic and steric influences.

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model the transition states and reaction pathways of the key synthetic steps. This would provide insights into the reaction energetics and help in the rational design of more efficient synthetic routes.

Exploration of Supramolecular Assembly and Material Science Relevance (based on crystal packing insights)

The arrangement of molecules in the solid state, known as crystal packing, dictates the macroscopic properties of a material. Investigating the supramolecular assembly of this compound could reveal its potential in material science.

Future Research Focus:

Single Crystal X-ray Diffraction: The primary step would be to grow high-quality single crystals of this compound and determine its three-dimensional structure using X-ray diffraction. This would provide definitive information on bond lengths, bond angles, and intermolecular interactions.

Analysis of Intermolecular Interactions: The crystal structure will reveal the nature and extent of non-covalent interactions such as hydrogen bonds, π-π stacking, and dipole-dipole interactions. Understanding these interactions is key to predicting and controlling the solid-state properties. For instance, hydrogen bonding between the pyrazole nitrogen and the acetone (B3395972) oxygen of a solvent molecule has been observed in related structures. nih.gov

Polymorphism Screening: A systematic screening for different crystalline forms (polymorphs) of this compound is warranted. Different polymorphs can exhibit distinct physical properties, including solubility, melting point, and stability, which are critical for applications in pharmaceuticals or energetic materials.

Co-crystallization: Exploring the formation of co-crystals with other molecules could lead to new materials with tailored properties. For example, co-crystallization with other aromatic compounds could lead to materials with interesting optical or electronic properties.

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

The ability to monitor chemical reactions in real-time is invaluable for process optimization and quality control. The development and application of advanced spectroscopic techniques for the synthesis of this compound would be a significant step forward.

Potential Spectroscopic Tools:

In-situ FTIR and Raman Spectroscopy: These techniques can provide real-time information on the concentration of reactants, intermediates, and products during the synthesis. This data is crucial for understanding reaction kinetics and identifying potential bottlenecks or side reactions.

Process Analytical Technology (PAT): Integrating spectroscopic probes into a PAT framework would enable continuous monitoring and control of the manufacturing process, ensuring consistent product quality and optimizing resource utilization.

Advanced NMR Techniques: Two-dimensional NMR techniques and diffusion-ordered spectroscopy (DOSY) could be used to characterize complex reaction mixtures and identify minor impurities or byproducts that may not be detectable by other methods.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for its application in diverse fields, from the development of novel materials to the design of more efficient and sustainable chemical processes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-nitro-1H-pyrazol-1-yl)acetone, and how can reaction conditions be optimized to improve yield?